molecular formula C22H25NO5 B557304 Fmoc-Ser(tBu)-OH CAS No. 71989-33-8

Fmoc-Ser(tBu)-OH

Cat. No.: B557304
CAS No.: 71989-33-8
M. Wt: 383.4 g/mol
InChI Key: REITVGIIZHFVGU-UHFFFAOYSA-N
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Description

Fmoc-Ser(tBu)-OH is a standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . It is an N-terminal protected reagent used in peptide synthesis .


Synthesis Analysis

This compound is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The tert-butyl protecting group on the this compound sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .


Molecular Structure Analysis

The molecular formula of this compound is C22H25NO5 . It has a molar mass of 383.4 g/mol .


Chemical Reactions Analysis

This compound is used in the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation . It is also used for coupling serine into peptide sequences .


Physical and Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 578.6±50.0 °C at 760 mmHg, and a flash point of 303.7±30.1 °C .

Scientific Research Applications

  • Self-Assembly and Material Science : Fmoc-Ser(tBu)-OH demonstrates unique self-assembly properties, forming different morphologies under varying concentration and temperature conditions. This characteristic is significant for designing novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Solid-Phase Peptide Synthesis : In solid-phase peptide synthesis, this compound can undergo unexpected levels of racemization under continuous-flow conditions. Research has identified protocols to minimize this racemization, which is crucial for the accurate synthesis of peptides (Fenza, Tancredi, Galoppini, & Rovero, 1998).

  • Stereoselective Polymer-Supported Synthesis : It has been used in the stereoselective synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives on a polymer support, showcasing its versatility in creating complex molecules (Králová et al., 2017).

  • Phosphoserine Peptide Synthesis : In the context of Alzheimer’s research, this compound plays a role in the solid-phase synthesis of tau phosphopeptides, significant in understanding Alzheimer’s Disease (Shapiro et al., 1996).

  • Chemical Transformations : It has been used in the stereocontrolled synthesis of Fmoc-β-nitroalanine, demonstrating its utility in complex chemical transformations (Chauhan & Wilk, 2010).

  • Peptide Library Screening : this compound is utilized in the synthesis of peptide libraries for screening against protein tyrosine phosphatases, highlighting its application in enzymatic studies (Gopishetty et al., 2008).

  • Manufacturing Hydrophobic Peptides : It is also used in the synthesis of hydrophobic peptides, which are important in cancer vaccine development (Shakoori & Gangakhedkar, 2014).

  • Solid-Phase Peptide Synthesis Innovations : Research has explored the use of greener solvents in Fmoc/tBu solid-phase peptide synthesis, where this compound is frequently employed, contributing to more environmentally sustainable practices in peptide synthesis (Al Musaimi, de la Torre, & Albericio, 2020).

  • Collagen Peptide Synthesis : this compound has been used in the synthesis of collagen peptides, an important area in biomedical research (Ottl, Musiol, & Moroder, 1999).

Mechanism of Action

Target of Action

Fmoc-Ser(tBu)-OH is primarily used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized . The role of these peptide chains can vary widely, as peptides have a broad range of biological functions, including acting as hormones, neurotransmitters, and growth factors .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group, which allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group acts as a temporary protecting group for the amino group during the peptide synthesis .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the peptide synthesis pathway . The compound contributes to the elongation of the peptide chain during the synthesis process . The downstream effects of this pathway can vary widely, depending on the specific peptide being synthesized and its role in the body .

Pharmacokinetics

The properties of the synthesized peptide, including its bioavailability, will be influenced by the structure and composition of the peptide, which includes the serine residue contributed by this compound .

Result of Action

The result of the action of this compound is the successful synthesis of the desired peptide . The specific molecular and cellular effects of this action will depend on the biological activity of the synthesized peptide .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the choice of solvents used in the peptide synthesis process can impact the efficiency of the synthesis and the quality of the resulting peptide . Additionally, the temperature and pH can also affect the synthesis process .

Safety and Hazards

Fmoc-Ser(tBu)-OH should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Fmoc-Ser(tBu)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptide acids containing a C-terminal serine amino-acid residue . The synthesis occurs at the ends of polyethylene glycol chains, which have been functionalized with a TFA-labile Wang-type linker .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves an amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing . This rearrangement allows for the synthesis of peptide a-thioesters, key intermediates for the convergent synthesis of proteins through native chemical ligation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits excellent yield in peptide synthesis . The product’s stability, degradation, and long-term effects on cellular function are subject to the specific conditions of the synthesis process .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors during the synthesis process, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis . It could interact with transporters or binding proteins during this process, influencing its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by its role in peptide synthesis . It could be directed to specific compartments or organelles based on the requirements of the synthesis process.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REITVGIIZHFVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868060
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-33-8
Record name O-(tert-Butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Fmoc-Ser(tBu)-OH suitable for solid-phase peptide synthesis?

A1: this compound is designed for solid-phase peptide synthesis due to its orthogonal protecting groups. The Fmoc group protects the alpha-amino group and can be removed under mild basic conditions, while the tBu group protects the hydroxyl side chain of serine and can be removed under acidic conditions. This orthogonal protection strategy allows for the sequential addition of amino acids in a controlled manner during peptide synthesis [, ].

Q2: How does the tert-butyl group influence the self-assembly properties of this compound compared to unprotected serine?

A2: The tert-butyl group significantly impacts the self-assembly of this compound. While unprotected serine wouldn't readily self-assemble in solution due to its hydrophilic nature, this compound forms flower-like structures at lower concentrations and long rods at higher concentrations []. This self-assembly is driven by intermolecular interactions, including hydrogen bonding and π-π stacking between the aromatic Fmoc groups [].

Q3: Can the morphology of this compound self-assembled structures be controlled?

A3: Yes, research has shown that altering the concentration and temperature can control the morphology of this compound self-assembled structures. For instance, heating the flower-like structures formed at lower concentrations results in the formation of small rods. Furthermore, heating the long rods obtained at higher concentrations leads to the development of large flower-like structures []. This suggests that manipulating these parameters can fine-tune the self-assembly process for desired outcomes.

Q4: Are there any stereochemical considerations when using this compound in peptide synthesis?

A4: Yes, racemization, the undesired conversion of a pure enantiomer into a mixture, is a concern in peptide synthesis. Studies have investigated racemization of this compound during continuous-flow solid-phase peptide synthesis []. Minimizing racemization is crucial to maintain the desired stereochemistry of the final peptide product and ensure its biological activity.

Q5: What are some applications of this compound beyond standard peptide synthesis?

A5: this compound has been used as a starting material in the solid-phase synthesis of various heterocyclic compounds. Researchers have successfully synthesized benzoxazino[4,3-b][1,2,5]thiadiazepinone 6,6-dioxides [] and morpholine-3-carboxylic acid derivatives [] utilizing this compound. These applications highlight the versatility of this compound as a building block in organic synthesis beyond traditional peptide chemistry.

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